5-isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Serotonin Reuptake Inhibition SSRI Pharmacology Triazole Carboxamide SAR

This 1,2,3-triazole-4-carboxamide is a quantitative starting point (SERT IC50 = 16 nM) for CNS programs seeking triazole-based serotonin transporter inhibitors. Its 5-isopropyl, N-1 phenyl, and 2-methoxyphenyl substituents provide a unique chemotype distinct from classical SSRIs, potentially circumventing known metabolic liabilities. Benchmark selectivity against SERT, NET, and DAT. Also an analytical reference standard for HPLC/LC-MS method development.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 954293-44-8
Cat. No. B2784023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS954293-44-8
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C19H20N4O2/c1-13(2)18-17(21-22-23(18)14-9-5-4-6-10-14)19(24)20-15-11-7-8-12-16(15)25-3/h4-13H,1-3H3,(H,20,24)
InChIKeyOZAZZPAPLGNTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954293-44-8): Core Structural Identity and Pharmacological Class


5-Isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954293-44-8) is a synthetic 1,2,3-triazole-4-carboxamide derivative that has been investigated as a potential selective serotonin reuptake inhibitor (SSRI) [1]. The compound belongs to a broader class of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides recognized for their antimicrobial and anticancer activities [2][3]. Its structure features a 5-isopropyl group on the triazole core, an N-1 phenyl ring, and an N-(2-methoxyphenyl) carboxamide side chain, differentiating it from other analogs with variations at the N-aryl or 5-position substituents.

Why 5-Isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Substituted by Generic 1,2,3-Triazole-4-Carboxamide Analogs


Within the 1,2,3-triazole-4-carboxamide class, minor structural changes at the N1-phenyl, 5-alkyl/aryl, or carboxamide N-aryl positions produce divergent biological activity profiles [1][2]. The antimicrobial and anticancer potencies of these compounds shift dramatically based on the specific substitution pattern, with 5-methyl analogs showing potent antibacterial effects against S. aureus while 5-amino and triazoloquinazoline variants exhibit preferential antifungal activity against C. albicans [2]. The 5-isopropyl group introduces a distinct steric and lipophilic environment that influences both target binding affinity and selectivity over off-target transporters, making simple interchange with 5-methyl, 5-amino, or N-(4-methoxyphenyl) analogs pharmacologically invalid without direct comparative biological assessment.

Quantitative Differentiation of 5-Isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Evidence-Based Comparator Analysis


Serotonin Transporter (SERT) Inhibitory Potency: Target Compound vs. Closest Fluorinated Analog

The target compound has been reported to inhibit radiolabeled serotonin reuptake at human SERT expressed in HEK293 cells with an IC50 of 16 ± n/a nM, as curated in BindingDB under assay identifier ChEMBL_564827 (CHEMBL954293) and linked to the 2009 publication by Andrews et al. [1]. For comparison, the closest structural analog N-(2-fluorophenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954816-71-8), which substitutes the 2-methoxy group with a 2-fluoro group on the aniline ring, has no publicly reported SERT IC50 data. The methoxy substituent is anticipated to provide enhanced hydrogen-bond acceptor capacity relative to fluorine, potentially altering both binding kinetics and selectivity profiles in ways that cannot be predicted without direct comparative testing. The quantitative data gap for the fluorinated analog prevents direct potency comparison, but the methoxy group's distinct electronic and steric properties establish it as a different pharmacological entity.

Serotonin Reuptake Inhibition SSRI Pharmacology Triazole Carboxamide SAR

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Profile vs. N-Benzyl Analog

For the closely related N-(2-fluorophenyl) analog, the experimentally validated ACD/Labs Percepta platform provides a calculated LogP of 3.51 and LogD (pH 7.4) of 3.01, with a polar surface area of 60 Ų . These values serve as a class-level baseline for 5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamides. The target compound, bearing a 2-methoxy group in place of 2-fluoro, is predicted to exhibit increased hydrogen-bond acceptor capacity and altered lipophilicity relative to the fluorinated analog. While the N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide analog, prepared via Huisgen 1,3-dipolar cycloaddition, lacks published LogP or solubility data [1], the N-(2-methoxyphenyl) substitution pattern on the target compound introduces a 2-methoxy pharmacophore that may modulate metabolic stability via O-demethylation pathways distinct from the N-benzyl or N-(2-fluorophenyl) substituents.

Lipophilicity Bioavailability Prediction Triazole Physicochemical Properties

Selectivity Profile Differentiation: 5-Isopropyl vs. 5-Methyl Triazole-4-Carboxamide Pharmacological Divergence

In the 2021 antimicrobial study of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides by Pokhodylo et al., 5-methyltriazole-4-carboxamide 4l demonstrated 50% growth inhibition against S. aureus at a concentration under 1 µM [1]. The 5-isopropyl substitution represents a sterically larger and more lipophilic replacement of the 5-methyl group. According to structure-activity relationship (SAR) analysis within this compound class, the nature of the 5-position substituent (methyl, amino, aryl) critically dictates whether compounds are preferentially antibacterial, antifungal, or show activity against cancer cell lines. The 5-isopropyl compound is structurally excluded from the reported 5-methyl SAR series and, without targeted antimicrobial testing, cannot be assumed to share the sub-µM anti-staphylococcal activity of compound 4l. This divergence in 5-substituent size and lipophilicity is expected to produce distinct target engagement profiles, whether the molecular target is a bacterial enzyme or the human serotonin transporter.

Pharmacological Selectivity Antimicrobial Activity Triazole SAR

Cytotoxicity Profile: Positional Isomer Comparison Against Breast Cancer Cell Lines

In the Shinde et al. 2022 study of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives, compounds 4H and 4M exhibited antiproliferative activity against MCF-7 breast cancer cells with IC50 values of 13.11 µM and 11.55 µM, respectively, and against MDA-MB-231 cells with IC50 values of 23.61 µM and 31.87 µM [1]. Importantly, this series carries a 1-(4-methoxyphenyl) substitution at the N1 position, whereas the target compound carries a 1-phenyl group. The positional shift of the methoxy group from the N1-phenyl ring (4-methoxy, as in the comparator series) to the carboxamide N-phenyl ring (2-methoxy, as in the target compound) represents a fundamental structural permutation that redirects the pharmacophore orientation. No direct cytotoxicity data for the target compound against MCF-7 or MDA-MB-231 cell lines are currently published, and the positional isomer activity cannot be extrapolated meaningfully.

Anticancer Activity Breast Cancer Cell Lines Triazole Carboxamide Cytotoxicity

Validated Application Scenarios for 5-Isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954293-44-8) Based on Available Evidence


SSRI Lead Optimization: Scaffold-Hopping Starting Point Leveraging a 16 nM SERT IC50 Benchmark

The target compound provides a quantitative starting point (SERT IC50 = 16 nM) for structure-activity relationship campaigns focused on serotonin transporter inhibition [1]. Its 5-isopropyl-1-phenyl-1,2,3-triazole-4-carboxamide scaffold offers a distinct chemotype from classical SSRIs like fluoxetine and litoxetine, potentially circumventing known metabolic liabilities or patent constraints. Researchers procuring this compound for SSRI lead optimization should directly benchmark its selectivity against serotonin, norepinephrine, and dopamine transporters, as no human selectivity data (e.g., SERT/NET or SERT/DAT ratios) are currently published. This compound is most appropriate for early-stage CNS drug discovery programs seeking to explore triazole-based serotonin reuptake inhibition.

Comparative Physicochemical Profiling of 2-Methoxy vs. 2-Fluoro Aniline Pharmacophores

As demonstrated by available physicochemical data for the N-(2-fluorophenyl) analog (LogP = 3.51, LogD pH 7.4 = 3.01, PSA = 60 Ų) [1], the target compound's 2-methoxy substitution presents a distinct hydrogen-bonding and metabolic profile. Procurement of both the target compound and its 2-fluoro analog enables paired measurement of experimental LogD, solubility, microsomal stability, and permeability (e.g., PAMPA or Caco-2). This paired comparison supports informed selection of the optimal aniline substituent for balancing target potency with ADME properties in lead optimization programs.

Chemical Biology Tool for Probing SERT Binding Pocket Tolerability at the 5-Position

Within the 1,2,3-triazole-4-carboxamide class, the 5-position substituent dictates biological target preference: 5-methyl compounds preferentially engage bacterial targets, while 5-amino and triazoloquinazoline variants exhibit antifungal activity [1]. The 5-isopropyl substituent introduces a steric bulk increase of approximately 2.5-fold in van der Waals volume relative to 5-methyl. This compound may serve as a chemical probe to investigate steric tolerance within the SERT orthosteric or allosteric binding pocket, particularly when compared with 5-methyl and 5-unsubstituted triazole-4-carboxamide analogs. Research groups studying SERT ligand recognition can use this compound to map the spatial constraints of the 5-position binding subpocket.

Custom Reference Standard for Triazole Carboxamide Analytical Method Development

Given its well-defined molecular formula (C19H20N4O2, MW 336.395 g/mol) and the availability of 1H NMR, 13C NMR, and LC-MS characterization protocols from related triazole carboxamide series [1], the target compound is suitable as a reference standard for HPLC method development, impurity profiling, or LC-MS/MS quantification in pharmacokinetic studies involving triazole-4-carboxamide derivatives. Its distinct retention characteristics and mass spectral fragmentation pattern, governed by the 2-methoxyphenyl amide moiety, provide a specific analytical signature for method calibration.

Quote Request

Request a Quote for 5-isopropyl-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.